2-[(5-Bromobenzo[d]furan-2-yl)methylene]-6-hydroxy-4-methyl-7-(piperidylmethyl)benzo[b]furan-3-one
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Overview
Description
2-[(5-Bromobenzo[d]furan-2-yl)methylene]-6-hydroxy-4-methyl-7-(piperidylmethyl)benzo[b]furan-3-one is a complex organic compound belonging to the class of benzo[b]furan derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[(5-Bromobenzo[d]furan-2-yl)methylene]-6-hydroxy-4-methyl-7-(piperidylmethyl)benzo[b]furan-3-one involves multiple steps. One common synthetic route includes the following steps:
Chemical Reactions Analysis
Scientific Research Applications
2-[(5-Bromobenzo[d]furan-2-yl)methylene]-6-hydroxy-4-methyl-7-(piperidylmethyl)benzo[b]furan-3-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antibacterial, antifungal, and anticancer agent due to its unique structural features.
Biological Studies: It is used in various biological assays to understand its interaction with different biological targets and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Bromobenzo[d]furan-2-yl)methylene]-6-hydroxy-4-methyl-7-(piperidylmethyl)benzo[b]furan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[(5-Bromobenzo[d]furan-2-yl)methylene]-6-hydroxy-4-methyl-7-(piperidylmethyl)benzo[b]furan-3-one can be compared with other benzo[b]furan derivatives, such as:
2-Benzoylbenzo[b]furan: Known for its anticancer properties.
Benzofuran Carbohydrazide: Exhibits antimicrobial activity against various bacterial strains.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C24H22BrNO4 |
---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C24H22BrNO4/c1-14-9-19(27)18(13-26-7-3-2-4-8-26)24-22(14)23(28)21(30-24)12-17-11-15-10-16(25)5-6-20(15)29-17/h5-6,9-12,27H,2-4,7-8,13H2,1H3/b21-12- |
InChI Key |
DIGOJYZLPPANQL-MTJSOVHGSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC4=C(O3)C=CC(=C4)Br)/O2)CN5CCCCC5)O |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=C(O3)C=CC(=C4)Br)O2)CN5CCCCC5)O |
Origin of Product |
United States |
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